molecular formula C37H45NO12 B1679329 Rifamycin S CAS No. 13553-79-2

Rifamycin S

Cat. No. B1679329
CAS RN: 13553-79-2
M. Wt: 695.8 g/mol
InChI Key: BTVYFIMKUHNOBZ-ODRIEIDWSA-N
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Description

Rifamycin S is an organic molecular entity . It is a natural product found in Amycolatopsis mediterranei and Streptomyces hygroscopicus . It is used to treat traveler’s diarrhea that is caused by a bacteria called Escherichia coli .


Synthesis Analysis

Rifamycin S is synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially . The facile synthesis of rifamycin S from rifamycin B, a member of the ansamycin family of antibiotics, via the oxidation of rifamycin B was developed . Currently on an industrial scale, this oxidation is performed using harsh pH conditions and chlorinated solvents .


Molecular Structure Analysis

The molecular structure and conformation of rifamycin S is a potent inhibitor of DNA-dependent RNA polymerase . The molecular formula of Rifamycin S is C37H45NO12 .


Chemical Reactions Analysis

A network of reactions underlying the biosynthesis of rifamycin SV, S, L, O, and B has been characterized . The two-subunit transketolase Rif15 and the cytochrome P450 enzyme Rif16 are found to mediate, respectively, a unique C–O bond formation in rifamycin L and an atypical P450 ester-to-ether transformation from rifamycin L to B

Scientific Research Applications

  • Treatment of Tuberculosis

    • Application : Rifamycins, including Rifamycin S, are known for their use in treating tuberculosis (TB) . They exhibit bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) .
    • Results : Rifamycins have been successful in combating multidrug resistant TB . After the discovery of rifampicin in the mid-1960s, TB incidence rates dropped by 25% and associated mortalities declined by over 50% .
  • Treatment of Mycobacterium Avium Complex Infections and Traveler’s Diarrhea

    • Application : Rifabutin and rifaximin, which are analogs of Rifamycin S, are used to treat Mycobacterium avium complex infections and traveler’s diarrhea, respectively .
  • Treatment of Staphylococcal Biofilms

    • Application : Rifampicin is recommended as a component in the treatment of prosthetic joint infections caused by staphylococci owing to its efficacy in combination treatments of staphylococcal biofilms .
  • Treatment of Hepatic Encephalopathy

    • Application : Rifaximin, a derivative of Rifamycin S, is used to treat hepatic encephalopathy .
    • Method : Rifaximin is an oral rifamycin that is poorly absorbed from the intestine . The specific method of application or experimental procedures would depend on the specific clinical guidelines and patient’s condition.
  • Treatment of Traveler’s Diarrhea

    • Application : Rifaximin is used to treat traveler’s diarrhea caused by Escherichia coli (E. coli) .
    • Method : Rifaximin is an oral rifamycin that is poorly absorbed from the intestine . The specific method of application or experimental procedures would depend on the specific clinical guidelines and patient’s condition.
  • Treatment of Leprosy

    • Application : Rifampin, a derivative of Rifamycin S, is often used in combination with other antibiotics to treat leprosy .
  • Treatment of Artificial Valves and Joints Infected with Staphylococci

    • Application : Rifampin, a derivative of Rifamycin S, is often used in combination with other antibiotics to treat artificial valves and joints infected with staphylococci .
  • Treatment of Traveler’s Diarrhea Caused by E. coli

    • Application : Rifamycin is used in adults to treat traveler’s diarrhea caused by Escherichia coli (E. coli) .
  • Treatment of Infections Related to Tuberculosis

    • Application : Rifampin, rifabutin, and rifapentine, which are derivatives of Rifamycin S, are used in combination with other antibiotics to treat infections related to tuberculosis .

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVYFIMKUHNOBZ-ODRIEIDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043935
Record name Rifamycin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rifamycin S

CAS RN

13553-79-2
Record name Rifamycin S
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13553-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rifamycin S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013553792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifamycin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIFAMYCIN S
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI53N820JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,110
Citations
RJ O'Brien, MA Lyle, DE Snider Jr - Reviews of infectious …, 1987 - academic.oup.com
… Rifabutin is a member of a new class of rifamycins, spiropiperidyl derivatives of rifamycin S. … -dihydro)-rifamycin S. This derivative is synthesized from 3-amino-4-imino-rifamycin S by the …
Number of citations: 138 academic.oup.com
SK Arora - Journal of medicinal chemistry, 1985 - ACS Publications
… ), eg, tolypomycinone (TOLYPO),13 rifamycin S iminomethyl ether (RIFASIME),9 and cyclized … The present study represents the first structure of an active rifamycin (rifamycin S is the …
Number of citations: 39 pubs.acs.org
O Ghisalba, R Roos, T SCHUPP… - The Journal of …, 1982 - jstage.jst.go.jp
… of rifamycin S are reduced to rifamycin SV by the ether permeabilized cells within 90 minutes but in the presence of NADH about 90% of the added rifamycin S … reduction of rifamycin S to …
Number of citations: 17 www.jstage.jst.go.jp
H Huang, X Wu, S Yi, Z Zhou, J Zhu, Z Fang… - Antonie Van …, 2009 - Springer
… (including MRSA), rifamycin S and its geometric isomer were … H and 13 C NMR data of the isomer of rifamycin S were first … data of the isomer of rifamycin S and its in vitro antimicrobial …
Number of citations: 32 link.springer.com
H Iio, H Nagaoka, Y Kishi - Journal of the American Chemical …, 1980 - ACS Publications
… Bickel and Scartazzini, CIBA-GEIGY, Basel, for a generous gift of rifamycin S and a sample of … rifamycin S by HCl-MeOH treatment. The thioacetal 4 was synthesized from rifamycin S by …
Number of citations: 74 pubs.acs.org
S Masamune, B Imperiali… - Journal of the American …, 1982 - ACS Publications
… At this stage the stereochemistry of 13 was correlated with that of a degradation product of rifamycin S. Thus, removal of the silyl protecting groups from 13 (n-Bu4NF) and debenzylation …
Number of citations: 76 pubs.acs.org
MF Dampier, CW Chen… - Journal of the American …, 1976 - ACS Publications
… We have previously shown that the in vitro effectiveness of 3-substitutedderivatives of rifamycin S as inhibitors of RNA synthesis by Escherichia coli DNA dependent RNA polymerase …
Number of citations: 27 pubs.acs.org
DNR Rao, AI Cederbaum - Free Radical Biology and Medicine, 1997 - Elsevier
… Rifamycin S was shown to be readily reduced to rifamycin SV, the corresponding … that rifamycin S forms a complex with Fe(II). The stoichiometry of the complex was Fe(rifamycin S) 3 in …
Number of citations: 29 www.sciencedirect.com
A Stratmann, T Schupp, C Toupet, W Schilling… - The Journal of …, 2002 - jstage.jst.go.jp
… Furthermore, the new rifamycin W-28-desmethyl-28-carboxy and rifamycin Whemiacetal, intermediates in, the transformation sequence of rifamycin W to rifamycin S, were isolated. …
Number of citations: 23 www.jstage.jst.go.jp
ML Casey, HW Whitlock Jr - Journal of the American Chemical …, 1975 - ACS Publications
… Our conclusions are contained in the detailed proton assignment of rifamycin S and in statements that:(1) the solution conformation of rifamycin S closely parallels that determined by X-…
Number of citations: 19 pubs.acs.org

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